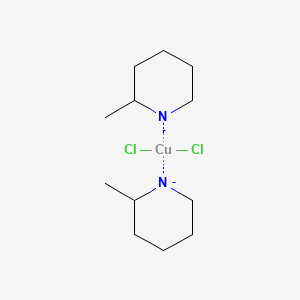
Dichlorobis(2-methylpyridine)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(2-methylpyridine)copper is a coordination compound where a copper ion is coordinated by two chloride ions and two 2-methylpyridine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(2-methylpyridine)copper can be synthesized by reacting copper(II) chloride with 2-methylpyridine in an appropriate solvent. The reaction typically involves mixing equimolar amounts of copper(II) chloride and 2-methylpyridine in a solvent such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product can be isolated by filtration and recrystallization from the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(2-methylpyridine)copper undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The 2-methylpyridine ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution: Ligand substitution can be achieved using other nitrogen-containing ligands in a suitable solvent.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while substitution reactions may produce new coordination compounds with different ligands.
Scientific Research Applications
Dichlorobis(2-methylpyridine)copper has several scientific research applications:
Chemistry: It is used in studies of coordination chemistry and electronic properties of copper complexes.
Medicine: Investigated for potential therapeutic applications, including as antimicrobial agents.
Industry: Used in materials science for the development of new materials with specific electronic or catalytic properties
Mechanism of Action
The mechanism by which dichlorobis(2-methylpyridine)copper exerts its effects involves the coordination of the copper ion with the 2-methylpyridine ligands and chloride ions. This coordination affects the electronic properties of the copper center, influencing its reactivity and interactions with other molecules. The copper ion can participate in redox reactions, and the ligands can modulate the electronic environment around the copper, affecting its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(dimethylsulfoxide-O)copper(II): Similar coordination environment but with dimethylsulfoxide ligands instead of 2-methylpyridine.
Dichlorobis(2-chloro-5-methylpyridine)copper(II): Similar structure but with chlorinated pyridine ligands.
Uniqueness
Dichlorobis(2-methylpyridine)copper is unique due to the specific electronic effects imparted by the 2-methylpyridine ligands. These ligands influence the electronic properties of the copper center differently compared to other ligands, making this compound particularly interesting for studies in coordination chemistry and materials science.
Properties
CAS No. |
13408-60-1 |
|---|---|
Molecular Formula |
C12H24Cl2CuN2-2 |
Molecular Weight |
330.78 g/mol |
IUPAC Name |
dichlorocopper;2-methylpiperidin-1-ide |
InChI |
InChI=1S/2C6H12N.2ClH.Cu/c2*1-6-4-2-3-5-7-6;;;/h2*6H,2-5H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
ZTNICXYNAMTONL-UHFFFAOYSA-L |
Canonical SMILES |
CC1CCCC[N-]1.CC1CCCC[N-]1.Cl[Cu]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















